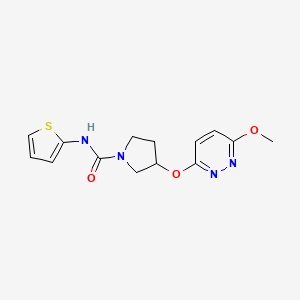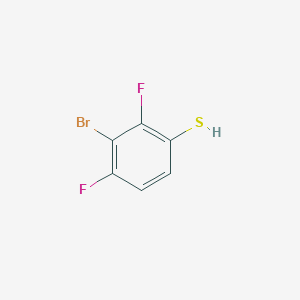![molecular formula C26H27ClF3N5O3S B2544996 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[4-(pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}piperazine CAS No. 2097933-94-1](/img/structure/B2544996.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[4-(pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with the CAS Number: 1188435-80-4 . It has a molecular weight of 294.66 . The IUPAC name for this compound is 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]proline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10ClF3N2O2/c12-7-4-6 (11 (13,14)15)5-16-9 (7)17-3-1-2-8 (17)10 (18)19/h4-5,8H,1-3H2, (H,18,19) . This code provides a detailed representation of the compound’s molecular structure.Applications De Recherche Scientifique
Synthesis and Receptor Binding Studies
A study on the synthesis of pyrazolo[1,5-α]pyridines, including derivatives similar to the compound , has shown that these compounds can be synthesized through a series of chemical reactions involving reductive amination, amide hydrolysis, and N-alkylation. These compounds have been evaluated for their receptor binding affinities, specifically targeting dopamine receptors, indicating their potential as ligands for neurological targets (Li Guca, 2014).
Metabolism and Pharmacokinetics
Research on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor with a structural resemblance to the compound of interest, has provided insights into its biotransformation in chronic myelogenous leukemia patients. The study identified primary metabolites and explored the compound's main metabolic pathways in humans, highlighting the importance of understanding the pharmacokinetics and metabolic fate of such compounds for their therapeutic application (Aishen Gong et al., 2010).
Antimicrobial Studies
The synthesis and microbial studies of new pyridine derivatives have contributed to the development of compounds with potential antimicrobial activities. These studies involve complex synthetic pathways to produce compounds that are tested for their effectiveness against various bacterial and fungal strains, indicating the role of such compounds in developing new antimicrobial agents (N. Patel & S. N. Agravat, 2007).
Antimalarial Agents
Investigations into the synthesis and activity of aryl piperazine and pyrrolidine derivatives have highlighted their capacity to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. These studies not only showcase the potential of such compounds in antimalarial therapy but also delve into the structure-activity relationships that govern their effectiveness, providing a basis for the development of novel antimalarial agents (A. Mendoza et al., 2011).
Glycosidic Linkage Formation
Research into the synthesis of glycosyl triflates using 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride has demonstrated the utility of such compounds in the formation of diverse glycosidic linkages. This work is particularly relevant in the context of synthesizing complex carbohydrates and glycoconjugates, which have significant applications in medicinal chemistry and drug development (D. Crich & M. Smith, 2001).
Propriétés
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(4-pyridin-3-yloxyphenyl)sulfonylpiperidin-4-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClF3N5O3S/c27-24-16-19(26(28,29)30)17-32-25(24)34-14-12-33(13-15-34)20-7-10-35(11-8-20)39(36,37)23-5-3-21(4-6-23)38-22-2-1-9-31-18-22/h1-6,9,16-18,20H,7-8,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMWJVHTMNJIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=C(C=C4)OC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClF3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-Chloro-2-methoxyphenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2544913.png)
![5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2544914.png)

![3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile](/img/structure/B2544918.png)
![N-[2-[(3As,6aR)-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,1'-cyclobutane]-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2544920.png)

![3-(4-Fluorophenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2544923.png)
![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2544925.png)




![N-(2-ethoxyphenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2544935.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2544936.png)